Broad-Spectrum Potency Against Allosteric EGFR and HER2 Mutant Panel Compared to Standard-of-Care TKIs
In cell-based assays, BDTX-189 achieved potent inhibition of all 48 allosteric ErbB mutant variants tested. Its potency and selectivity profile against a selection of allosteric EGFR and HER2 mutations was directly compared to currently approved ErbB TKIs (erlotinib, afatinib, dacomitinib, osimertinib, neratinib) and investigational agents (mobocertinib, poziotinib, CLN-081) [1]. BDTX-189's selectivity compared favorably with all other inhibitors evaluated, which either lacked potency against the broad panel of allosteric ErbB mutant oncogenes or did not achieve targeted selectivity versus WT-EGFR [1].
| Evidence Dimension | Inhibition of Allosteric ErbB Mutant Variants and Selectivity vs. WT-EGFR |
|---|---|
| Target Compound Data | Potent inhibition of all 48 allosteric ErbB mutant variants; average selectivity vs. WT-EGFR >50-fold |
| Comparator Or Baseline | Erlotinib, Afatinib, Dacomitinib, Osimertinib, Neratinib, Mobocertinib, Poziotinib, CLN-081 (approved and investigational TKIs) |
| Quantified Difference | Selectivity compared favorably; comparator TKIs either lacked potency against the broad mutant panel or did not achieve targeted selectivity vs. WT-EGFR. |
| Conditions | Cell-based assays (specific cell lines not detailed in press release; presented at ENA 2020) |
Why This Matters
This direct comparative data demonstrates that Tuxobertinib uniquely covers a broad spectrum of allosteric ErbB mutations with superior selectivity, a profile not matched by any comparator, which is critical for experimental reproducibility in mutant-specific oncology research.
- [1] Black Diamond Therapeutics. Press Release: Black Diamond Therapeutics Presents Pre-Clinical Data on Lead Product Candidate BDTX-189 at the 32nd EORTC-NCI-AACR Virtual Symposium. October 26, 2020. View Source
